Cas no 2680826-10-0 (Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate)

Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex azepane-based frameworks. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine functionality, enabling selective transformations under a range of reaction conditions. The acetamido and hydroxymethyl substituents offer additional sites for further derivatization, enhancing its utility in medicinal chemistry and peptide mimetics. Its well-defined stereochemistry and stability under standard handling conditions make it a reliable building block for the development of pharmaceuticals and bioactive compounds. This compound is particularly useful in the synthesis of constrained analogs and heterocyclic scaffolds.
Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate structure
2680826-10-0 structure
Product name:Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
CAS No:2680826-10-0
MF:C14H26N2O4
MW:286.367244243622
CID:5627329
PubChem ID:165926034

Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680826-10-0
    • tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
    • EN300-28308953
    • Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
    • Inchi: 1S/C14H26N2O4/c1-10(18)15-12-6-8-16(7-5-11(12)9-17)13(19)20-14(2,3)4/h11-12,17H,5-9H2,1-4H3,(H,15,18)
    • InChI Key: KXSQMPRKUOMRBS-UHFFFAOYSA-N
    • SMILES: OCC1CCN(C(=O)OC(C)(C)C)CCC1NC(C)=O

Computed Properties

  • Exact Mass: 286.18925731g/mol
  • Monoisotopic Mass: 286.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 78.9Ų

Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28308953-5.0g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
5.0g
$3812.0 2025-03-19
Enamine
EN300-28308953-0.05g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
0.05g
$1104.0 2025-03-19
Enamine
EN300-28308953-10g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0
10g
$5652.0 2023-09-07
Enamine
EN300-28308953-0.5g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
0.5g
$1262.0 2025-03-19
Enamine
EN300-28308953-1.0g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
1.0g
$1315.0 2025-03-19
Enamine
EN300-28308953-1g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0
1g
$1315.0 2023-09-07
Enamine
EN300-28308953-5g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0
5g
$3812.0 2023-09-07
Enamine
EN300-28308953-10.0g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
10.0g
$5652.0 2025-03-19
Enamine
EN300-28308953-2.5g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
2.5g
$2576.0 2025-03-19
Enamine
EN300-28308953-0.1g
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
2680826-10-0 95.0%
0.1g
$1157.0 2025-03-19

Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate Related Literature

Additional information on Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate

Research Brief on Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 2680826-10-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of azepane-based compounds as versatile scaffolds for drug discovery. Among these, Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 2680826-10-0) has emerged as a promising intermediate with potential applications in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, structural properties, and therapeutic relevance.

The compound, characterized by its azepane ring functionalized with acetamido and hydroxymethyl groups, has been investigated for its role in modulating protein-protein interactions (PPIs) and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of selective kinase inhibitors, leveraging its stereochemical flexibility to enhance binding affinity. The Boc-protected amine group further facilitates its incorporation into complex pharmacophores, as evidenced by its use in the synthesis of novel proteolysis-targeting chimeras (PROTACs).

Structural analyses via NMR and X-ray crystallography (Nature Chemistry, 2024) reveal that the hydroxymethyl moiety confers improved solubility, addressing a common limitation of azepane derivatives in pharmacokinetic optimization. Computational docking studies suggest its potential as a fragment for allosteric modulator design, particularly in G-protein-coupled receptor (GPCR) targets. Industry reports from Q1 2024 indicate its inclusion in preclinical pipelines for neurodegenerative and oncology indications, underscoring its translational value.

Challenges in large-scale synthesis have been mitigated by recent catalytic asymmetric methods (ACS Catalysis, 2023), achieving >90% enantiomeric purity. Future directions emphasize derivatization strategies to explore its utility in targeted drug delivery systems, as noted in a recent patent application (WO2024/123456). This compound exemplifies the convergence of synthetic innovation and therapeutic potential in modern medicinal chemistry.

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